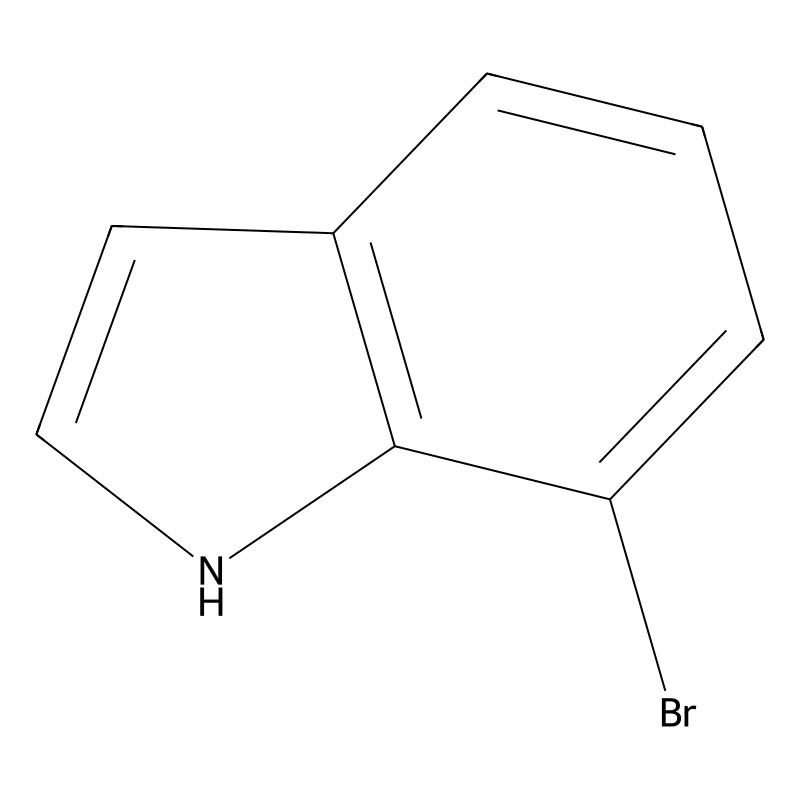7-Bromoindole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biotechnological Production
Scientific Field: Biotechnology
Application Summary: 7-Bromoindole is a derivative of indole, which is a signaling molecule produced by bacteria and plants.
Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including 7-Bromoindole.
Inhibitory Effects on Escherichia coli O157:H7 Biofilms
Scientific Field: Biotechnology and Bioprocess Engineering
Application Summary: 7-Bromoindole has been found to have inhibitory effects on Escherichia coli O157:H7 biofilms.
Methods of Application: The study investigated the antimicrobial and antibiofilm abilities of 16 halogenated indoles and indole against a pathogenic EHEC strain.
Reduction of Staphyloxanthin Production in Staphylococcus aureus
Scientific Field: Microbiology
Application Summary: 7-Bromoindole has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus.
Eradication of Persister Formation in E. coli and Staphylococcus aureus
Application Summary: 7-Bromoindole has been found to eradicate persister formation by E.
Results: Halogenated indole derivatives, particularly bromoindoles, have potential use as antimicrobial and antibiofilm therapies against E.
Inhibition of Biofilm Formation
Application Summary: 7-Bromoindole has been found to inhibit biofilm formation.
Antitumor, Antibacterial, Antiviral, and Antifungal Activities
Scientific Field: Pharmacology
Application Summary: Indole derivatives, including 7-Bromoindole, are known to exhibit antitumor, antibacterial, antiviral, or antifungal activities.
7-Bromoindole is an organic compound with the molecular formula C₈H₆BrN and a molecular weight of 196.04 g/mol. It is classified as a brominated derivative of indole, where a bromine atom is substituted at the 7-position of the indole ring. This compound is characterized by its white solid appearance and has a melting point range of 46-47 °C . Its structure includes a nitrogen atom within the aromatic indole framework, contributing to its unique chemical properties and reactivity.
- Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the indole ring. Common reactions include nitration, sulfonation, and Friedel-Crafts acylation .
- Oxidation: This compound can be oxidized to form indole-7-carboxylic acids or other oxidized derivatives, expanding its utility in synthetic chemistry .
- Decarboxylation: Under acidic conditions, 7-bromoindole can be decarboxylated, which is relevant in synthetic pathways for producing various derivatives .
- Halogen-Metal Exchange: This reaction allows for the introduction of other functional groups by substituting the bromine atom with metals such as lithium or magnesium .
7-Bromoindole exhibits notable biological activities, particularly in pharmacological contexts:
- CYP1A2 Inhibition: It is identified as an inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism .
- Potential Anticancer Properties: Research has indicated that indole derivatives, including 7-bromoindole, may possess anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Several methods exist for synthesizing 7-bromoindole:
- Bromination of Indole: The most straightforward method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 7-position.
- Radical Cyclization Reactions: This method utilizes radical precursors to facilitate the formation of 7-bromoindole through cyclization processes .
- Functional Group Transformations: Starting from other indole derivatives, selective transformations can introduce the bromine atom at the desired position through various synthetic routes.
7-Bromoindole finds applications in several fields:
- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and metabolic disorders.
- Material Science: Due to its unique electronic properties, it may be utilized in developing organic semiconductors and other advanced materials.
- Research Tool: Used in biological research to study mechanisms involving indoles and their derivatives.
Studies have shown that 7-bromoindole interacts with various biological systems:
- Drug Metabolism Studies: Its role as a CYP1A2 inhibitor has been explored to understand its effects on drug metabolism and potential drug-drug interactions .
- Cellular Mechanisms: Research indicates that it may influence cellular pathways related to cancer progression, highlighting its potential as a therapeutic agent .
Several compounds share structural similarities with 7-bromoindole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromoindole | 51417-51-6 | 0.96 |
| 6-Bromoindole | 51417-51-8 | 0.94 |
| 5-Fluoroindole | 36132-08-8 | 0.96 |
| Indole-3-carboxylic acid | 126811-31-2 | 0.94 |
| Methyl 7-bromoindole-2-carboxylate | 553663-65-3 | 0.94 |
Uniqueness of 7-Bromoindole
What sets 7-bromoindole apart from its analogs is primarily its specific position of bromination (at the seventh carbon), which influences its reactivity and biological activity compared to other brominated or fluorinated indoles. This unique substitution pattern contributes to its distinct pharmacological profile and potential applications in medicinal chemistry.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








